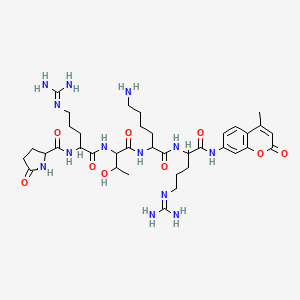

Pyr-Arg-Thr-Lys-Arg-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57N13O9/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44)/t20-,23+,24+,25+,26+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRJBAKJWMHKFK-URVADDRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H57N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC: A Fluorogenic Substrate for Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyroglutamyl-L-arginyl-L-threonyl-L-lysyl-L-arginyl-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC) is a sensitive fluorogenic substrate utilized for the detection and characterization of several serine proteases. This pentapeptide sequence is recognized and cleaved by a range of enzymes, most notably furin and other proprotein convertases, as well as thrombin, trypsin, and the flaviviral protease, flavivirin. The enzymatic cleavage of the amide bond between the C-terminal arginine and the 7-amino-4-methylcoumarin (AMC) moiety results in the release of the highly fluorescent AMC group. This liberation of a fluorescent signal allows for the real-time monitoring of enzymatic activity, making it a valuable tool in enzyme kinetics, inhibitor screening, and pathway elucidation. This guide provides a comprehensive overview of the technical details, experimental protocols, and relevant signaling pathways associated with this compound.

Core Properties

This compound is a synthetic peptide derivative with the following key characteristics:

-

Sequence: Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine

-

Fluorophore: 7-amino-4-methylcoumarin (AMC)

-

Molecular Formula: C37H57N13O9

-

Molecular Weight: 827.94 g/mol

-

CAS Number: 155575-02-3

The substrate is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light. For experimental use, it is commonly dissolved in a minimal amount of DMSO to create a stock solution, which is then diluted into the appropriate aqueous assay buffer.

Enzyme Specificity and Quantitative Data

This compound is cleaved by a variety of serine proteases. The kinetic parameters for these interactions are crucial for experimental design and data interpretation. The following table summarizes the available quantitative data for the interaction of this substrate with various enzymes.

| Enzyme | Family | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Specific Activity (units/µg) |

| Furin | Proprotein Convertase | 6.5 | ~2 x 10⁴ | 10.8 |

| PC1/3 | Proprotein Convertase | 3.0 | Not Reported | 2.8 |

| PC2 | Proprotein Convertase | 6.6 | Not Reported | 11.9 |

| PC4 (PCSK4) | Proprotein Convertase | 1.7 | Not Reported | 1.4 |

| PC5/6 | Proprotein Convertase | 2.0 | Not Reported | 2.1 |

| PC7 | Proprotein Convertase | 9.5 | Not Reported | 3.0 |

| PACE4 | Proprotein Convertase | 3.0 | Not Reported | 3.7 |

| Thrombin | Serine Protease | Not Reported | Not Reported | Not Reported |

| Trypsin | Serine Protease | Not Reported | Not Reported | Not Reported |

| Flavivirin | Viral Serine Protease | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The following section provides a detailed methodology for a standard fluorometric enzyme assay using this compound. This protocol can be adapted for the specific enzyme under investigation by modifying the buffer conditions and enzyme/substrate concentrations.

Materials

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Purified enzyme of interest (e.g., Furin, Thrombin, etc.)

-

Assay Buffer (specific to the enzyme, see below for examples)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Recommended Assay Buffers

-

Furin: 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.

-

PC1/3, PC4, PC5/6, PC7, PACE4: 20 mM Bis-Tris, pH 6.5, supplemented with 1 mM CaCl₂.

-

PC2: 20 mM Bis-Tris, pH 5.6, supplemented with 1 mM CaCl₂ and 0.1% (w/v) Brij-30.

-

Thrombin and Trypsin: A common buffer is Tris-HCl or HEPES based, pH 7.4-8.0, often containing CaCl₂. Optimal conditions should be determined empirically.

Step-by-Step Protocol

-

Substrate Preparation:

-

Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO to a concentration of 1-10 mM.

-

Further dilute the stock solution in the appropriate assay buffer to create a range of working concentrations. It is recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions, ideally around the Km value of the enzyme.

-

-

Enzyme Preparation:

-

Dilute the purified enzyme in the appropriate cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Procedure:

-

To each well of a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately place the microplate in the fluorescence reader.

-

-

Data Acquisition:

-

Measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

The excitation wavelength should be set to approximately 360-380 nm and the emission wavelength to approximately 440-460 nm.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

To convert the change in relative fluorescence units (RFU) per minute to the rate of product formation (e.g., moles/minute), a standard curve should be generated using free AMC under the same assay conditions.

-

Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Signaling Pathways and Experimental Workflows

The enzymes that cleave this compound are involved in a variety of critical biological signaling pathways. Understanding these pathways is essential for interpreting experimental results and for the development of targeted therapeutics.

Furin Signaling Pathway

Furin is a key proprotein convertase that resides primarily in the trans-Golgi network (TGN). It plays a crucial role in the maturation of a wide array of precursor proteins by cleaving them at specific recognition sites, typically characterized by paired basic amino acid residues. This proteolytic processing is essential for the activation of these proteins, which are then secreted or transported to other cellular compartments to exert their biological functions.

Caption: Furin-mediated proprotein processing in the TGN.

Thrombin Signaling Pathway

Thrombin is a central enzyme in the coagulation cascade and also a potent activator of cellular signaling through its interaction with Protease-Activated Receptors (PARs). Thrombin cleaves the N-terminal domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling through G-proteins.

Caption: Thrombin signaling through PAR and the Gαq pathway.

Proprotein Convertase 4 (PCSK4) and Fertilization

Proprotein Convertase 4 (PCSK4) is predominantly expressed in the testis and is crucial for male fertility. One of its key roles is the processing of sperm surface proteins, such as ADAM2 (a disintegrin and metalloproteinase domain 2), which is essential for sperm-egg interaction and fertilization.

Caption: Role of PCSK4 in the activation of ADAM2 for fertilization.

Experimental Workflow for Enzyme Kinetics

The determination of enzyme kinetic parameters using a fluorogenic substrate like this compound follows a structured workflow. This workflow ensures accurate and reproducible results.

Caption: Workflow for determining enzyme kinetics with a fluorogenic substrate.

Conclusion

This compound is a versatile and sensitive tool for the study of several important serine proteases. Its use in fluorometric assays allows for the precise determination of enzyme kinetics and the screening of potential inhibitors. A thorough understanding of the enzymes it interacts with and their roles in biological signaling pathways is crucial for the effective application of this substrate in research and drug development. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments using this compound.

An In-Depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic fluorogenic peptide substrate meticulously designed for the sensitive and specific detection of various serine proteases. Its utility lies in the clever conjugation of a specific peptide sequence to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the peptide bond is cleaved by a target protease, the AMC is released, resulting in a quantifiable increase in fluorescence. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its use in enzyme activity assays and inhibitor screening.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is paramount for its effective use in research. The key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₅₇N₁₃O₉ | [1][2] |

| Molecular Weight | 827.93 g/mol | [1][2] |

| CAS Number | 155575-02-3 | [1][2] |

| Appearance | White to off-white powder | [3] |

| Purity | Typically ≥95% (HPLC) | [2] |

| Solubility | Soluble in DMSO | [4] |

| Excitation Wavelength (of released AMC) | 341-380 nm | [1][5] |

| Emission Wavelength (of released AMC) | 440-460 nm | [1][5] |

Biological Activity and Substrate Specificity

This compound is a versatile substrate recognized and cleaved by a number of key serine proteases. The peptide sequence, Pyr-Arg-Thr-Lys-Arg, mimics the cleavage sites of precursor proteins for these enzymes.

Primary Target Enzymes:

-

Furin: A crucial proprotein convertase involved in the maturation of a wide array of proteins, including hormones, growth factors, and viral envelope proteins.[3][6]

-

Thrombin: A key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin.[7][8]

-

Trypsin: A digestive enzyme that breaks down proteins in the small intestine.[8]

The cleavage of the amide bond between the C-terminal arginine and the AMC moiety by these proteases liberates the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the enzymatic activity.

Experimental Protocols

The following provides a generalized, detailed methodology for a fluorometric enzyme activity assay using this compound. This protocol can be adapted for specific enzymes and experimental conditions.

Materials:

-

This compound substrate

-

Purified enzyme (Furin, Thrombin, or Trypsin)

-

Assay Buffer (enzyme-specific, e.g., Tris-HCl or HEPES with appropriate pH and cofactors like CaCl₂)

-

Enzyme diluent (e.g., assay buffer)

-

96-well black microplate

-

Fluorescence microplate reader with excitation and emission filters for AMC

-

Inhibitor compound (for inhibition assays)

-

DMSO (for dissolving substrate and inhibitors)

Experimental Workflow Diagram:

Caption: A generalized workflow for a protease activity assay using this compound.

Detailed Method:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the enzyme to the desired concentration in the appropriate assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

For inhibitor studies, prepare a serial dilution of the inhibitor compound in DMSO or the assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add the assay buffer.

-

For inhibitor assays, add the desired concentration of the inhibitor.

-

Add the diluted enzyme to each well, except for the blank (no enzyme) controls.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the this compound substrate to all wells to a final concentration typically in the low micromolar range (e.g., 10-50 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at 340-380 nm and emission at 440-460 nm.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Signaling Pathways

The proteases targeted by this compound are integral components of complex signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for drug development efforts.

Furin Signaling Pathway:

Furin is a key protease in the constitutive secretory pathway, responsible for the maturation of a multitude of proproteins.[2] Its activity is essential for various cellular processes.

Caption: A simplified diagram of the furin-mediated proprotein activation pathway.

Thrombin Signaling Pathway:

Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs) on the surface of cells like platelets and endothelial cells.[7][9]

Caption: Thrombin signaling through Protease-Activated Receptors (PARs).

Trypsin Signaling Pathway:

Similar to thrombin, trypsin can also activate PARs, particularly PAR2, initiating intracellular signaling cascades that are involved in processes like inflammation and pain.

References

- 1. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. content.abcam.com [content.abcam.com]

- 5. biorbyt.com [biorbyt.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Thrombin Substrate, fluorogenic | Sigma-Aldrich [sigmaaldrich.com]

Proteolytic Cleavage of Pyr-Arg-Thr-Lys-Arg-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymes known to cleave the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC). This substrate is a valuable tool for assaying the activity of a specific class of proteases that recognize and cleave polypeptide chains at the C-terminal side of basic amino acid residues, particularly arginine (Arg) and lysine (Lys). The cleavage of the amide bond between the peptide and the AMC fluorophore results in a quantifiable increase in fluorescence, providing a sensitive measure of enzymatic activity.

This document details the primary enzymes that process this substrate, their kinetic parameters, relevant signaling pathways, and a comprehensive experimental protocol for their analysis.

Enzymes Cleaving this compound

The peptide sequence this compound is a substrate for several serine proteases. The primary enzymes identified to cleave this substrate are:

-

Trypsin: A well-characterized serine protease found in the digestive system, it plays a crucial role in protein digestion. Trypsin exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine and arginine residues.[1][2][3][4]

-

Thrombin: A vital enzyme in the coagulation cascade, thrombin is a serine protease that converts fibrinogen to fibrin, leading to the formation of a blood clot. It also has a role in various cellular signaling events.[1][2][3][4] Thrombin's substrate specificity is directed towards cleavage after arginine residues.

-

Furin: A member of the proprotein convertase family of serine endoproteases, furin is located in the trans-Golgi network and is responsible for the proteolytic maturation of a wide variety of precursor proteins.[5][6][7][8] It recognizes and cleaves at the consensus sequence Arg-X-(Lys/Arg)-Arg↓. The this compound substrate is efficiently cleaved by furin.[5][6][7]

Quantitative Enzyme Kinetics

The efficiency of enzymatic cleavage can be quantified by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Furin | This compound | 6.5 | Not Reported | ~2 x 104 | [5][8] |

| PC1/3 | This compound | 3.0 | Not Reported | Not Reported | [8] |

| PC2 | This compound | 6.6 | Not Reported | Not Reported | [8] |

| PC4 | This compound | 1.7 | Not Reported | Not Reported | [8] |

| PC5/6 | This compound | 2.0 | Not Reported | Not Reported | [8] |

| PC7 | This compound | 9.5 | Not Reported | Not Reported | [8] |

| PACE4 | This compound | 3.0 | Not Reported | Not Reported | [8] |

| Trypsin | Boc-Gln-Ala-Arg-MCA | 5.99 | Not Reported | Not Reported | |

| Thrombin | Z-Gly-Gly-Arg-AMC | >200 | <1 | Not Reported |

Experimental Protocol: Fluorometric Protease Activity Assay

This protocol provides a generalized framework for measuring the activity of proteases using the this compound substrate. It should be optimized for each specific enzyme and experimental condition.

1. Materials and Reagents:

-

Enzyme: Purified trypsin, thrombin, furin, or other protease of interest.

-

Substrate: this compound (lyophilized powder).

-

Assay Buffer: The optimal buffer will vary depending on the enzyme. A common starting point is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2.

-

AMC Standard: 7-Amino-4-methylcoumarin for generating a standard curve.

-

Solvent for Stock Solutions: DMSO is typically used to dissolve the substrate and AMC standard.

-

96-well black microplate: For fluorescence measurements to minimize background.

-

Fluorometric microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.

2. Preparation of Solutions:

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C or -80°C, protected from light.

-

Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer (e.g., the assay buffer without substrate). The final concentration will depend on the enzyme's activity. Store according to the manufacturer's recommendations.

-

AMC Standard Stock Solution: Dissolve AMC in DMSO to a concentration of 1 mM. Store at -20°C, protected from light.

-

Working Solutions: On the day of the experiment, dilute the stock solutions to the desired concentrations using the assay buffer. Keep all solutions on ice.

3. Assay Procedure:

-

Standard Curve:

-

Prepare a series of dilutions of the AMC standard in the assay buffer in the 96-well plate. A typical range is 0 to 50 µM.

-

Bring the final volume in each well to 100 µL with assay buffer.

-

Measure the fluorescence at Ex/Em = 380/460 nm.

-

Plot the fluorescence intensity against the AMC concentration to generate a standard curve.

-

-

Enzyme Activity Measurement:

-

Add a specific volume of assay buffer to each well of the 96-well plate.

-

Add the desired amount of enzyme to each well. For initial experiments, it is advisable to test a range of enzyme concentrations.

-

Include a "no-enzyme" control for each substrate concentration to measure background fluorescence.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be around the Km value, but a range of concentrations should be tested for kinetic analysis. The final volume in each well is typically 100-200 µL.

-

Immediately start monitoring the increase in fluorescence over time in a kinetic mode at Ex/Em = 380/460 nm. Record data every 1-2 minutes for a period of 30-60 minutes, or until the reaction rate is no longer linear.

-

4. Data Analysis:

-

Calculate the rate of reaction: Determine the initial velocity (Vo) of the reaction from the linear portion of the fluorescence versus time plot for each enzyme concentration.

-

Convert fluorescence units to moles of product: Use the standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of AMC production (moles/min).

-

Determine Kinetic Parameters: Plot the initial velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways and Experimental Workflows

The enzymes that cleave this compound are involved in critical signaling pathways. Understanding these pathways is essential for contextualizing the role of these proteases in health and disease.

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. Thrombin cleaves the N-terminal domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.

Caption: Thrombin signaling cascade via PARs.

Trypsin Signaling Pathway

Trypsin is a potent activator of PAR2, initiating signaling cascades that are involved in inflammation, pain, and tissue repair.

Caption: Trypsin signaling through PAR2 activation.

Furin Signaling Pathway

Furin plays a critical role in the maturation of numerous precursor proteins, thereby regulating a multitude of signaling pathways, including those initiated by growth factors and hormones.

Caption: Furin's role in protein maturation.

Kallikrein-Kinin System

The kallikrein-kinin system is a cascade of proteins that contributes to inflammation, blood pressure control, and coagulation. Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.

Caption: The Kallikrein-Kinin signaling pathway.

Experimental Workflow

The general workflow for a protease assay using a fluorogenic substrate like this compound is outlined below.

Caption: General protease assay workflow.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jasco-global.com [jasco-global.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. content.abcam.com [content.abcam.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. jascoinc.com [jascoinc.com]

- 8. Investigation of thrombin activity with PAR 1-based fluorogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Furin Activity: A Technical Guide to the Pyr-Arg-Thr-Lys-Arg-AMC Assay

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC for the measurement of furin activity. Furin, a calcium-dependent serine endoprotease of the proprotein convertase family, plays a crucial role in the post-translational modification and activation of a wide array of precursor proteins. Its involvement in numerous physiological and pathological processes, including viral infections, cancer progression, and toxin activation, makes it a significant target for therapeutic intervention. Accurate and reliable measurement of furin activity is therefore paramount in basic research and drug development.

Principle of the Assay

The this compound assay is a continuous fluorometric method for determining furin activity. The substrate consists of a pentapeptide sequence (Pyr-Arg-Thr-Lys-Arg) that mimics the consensus cleavage site of furin, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage by furin at the C-terminus of the arginine residue, the free AMC is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence, measured over time, is directly proportional to the furin activity in the sample.

The enzymatic reaction is as follows:

Caption: Enzymatic cleavage of the fluorogenic substrate by furin.

Quantitative Data

The following tables summarize key quantitative data for the use of this compound with furin and other proprotein convertases.

Table 1: Kinetic Parameters for this compound Cleavage by Proprotein Convertases

| Enzyme | Km (μM) | Specific Activity (units/μg) | kcat/Km (M-1s-1) |

| Furin | 6.5[1] | 10.8[1] | ~2 x 104[2][3][4] |

| PC1/3 | 3.0[1] | 2.8[1] | |

| PC2 | 6.6[1] | 11.9[1] | |

| PC4 | 1.7[1] | 1.4[1] | |

| PC5/6 | 2.0[1] | 2.1[1] | |

| PC7 | 9.5[1] | 3.0[1] | |

| PACE4 | 3.0[1] | 3.7[1] |

One unit of activity is defined as the amount of enzyme required to cleave 1 pmol/min of the substrate at 37°C.[1]

Table 2: IC50 Values of Furin Inhibitors Determined with the this compound Assay

| Inhibitor | IC50 (nM) |

| Furin Inhibitor 1 | 1.6[5] |

| Furin Inhibitor 2 | 110[5] |

| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (15) | Ki = 0.81 nM[6] |

| Cyclic Peptidic Inhibitor 3 | 3.07 ± 0.20[7] |

| Cyclic Peptidic Inhibitor 5 | 2.41 ± 0.12[7] |

| Cyclic Peptidic Inhibitor 6 | 2.91 ± 0.17[7] |

| FI (Reference Cyclic Peptide) | 4.42 ± 0.22[7] |

Experimental Protocols

Below are detailed protocols for a standard furin activity assay and a furin inhibition assay using this compound.

Standard Furin Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials:

-

Recombinant human furin

-

This compound substrate

-

Assay Buffer: 100 mM HEPES, pH 7.0, 2 mM CaCl2, 0.2% Triton X-100, 0.02% Sodium Azide[6]

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm

Protocol Workflow:

Caption: A typical experimental workflow for a furin activity assay.

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Dilute the furin enzyme in Assay Buffer to the desired concentration. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the components in the following order:

-

Assay Buffer to bring the final volume to 100 µL.

-

Diluted furin enzyme.

-

-

Include control wells:

-

No-enzyme control: Assay Buffer and substrate only.

-

Positive control: A known concentration of active furin.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10 minutes to allow the temperature to equilibrate.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should be at or below the Km value (a starting point of 5-10 µM is common).

-

Immediately place the plate in the fluorescence plate reader, pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 60 seconds. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Determine the rate of the reaction (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the rate of the no-enzyme control from the rates of the samples.

-

The furin activity can be quantified by comparing the reaction rates to a standard curve generated with free AMC.

-

Furin Inhibition Assay

This protocol is used to determine the potency of furin inhibitors.

Materials:

-

All materials from the standard assay.

-

Furin inhibitor of interest.

Inhibition Assay Workflow:

Caption: A typical experimental workflow for a furin inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in the standard assay protocol.

-

Prepare a stock solution of the furin inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the components in the following order:

-

Assay Buffer.

-

Serial dilutions of the inhibitor.

-

Diluted furin enzyme.

-

-

Include control wells:

-

No-inhibitor control (100% activity): Furin, Assay Buffer, and solvent control (e.g., DMSO).

-

No-enzyme control (0% activity): Assay Buffer and substrate only.

-

-

-

Pre-incubation:

-

Pre-incubate the plate containing the enzyme and inhibitor for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the this compound substrate to each well.

-

Immediately measure the fluorescence kinetically as described in the standard assay protocol.

-

-

Data Analysis:

-

Calculate the reaction rates for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Considerations and Logical Relationships

Several factors can influence the outcome of the furin activity assay. Understanding these relationships is crucial for accurate and reproducible results.

Caption: Logical relationships of factors affecting the furin assay.

-

Substrate Specificity: While this compound is a good substrate for furin, it can also be cleaved by other proprotein convertases such as PC1/3, PC2, PC4, PC5/6, PC7, and PACE4.[1] When working with complex biological samples, it is important to consider the potential for off-target cleavage. Assays using cell lysates may reflect total furin-like activity rather than the activity of furin exclusively.[7]

-

Calcium Dependence: Furin is a calcium-dependent enzyme, and the presence of a calcium chelator like EDTA will inhibit its activity. Therefore, it is essential to include calcium in the assay buffer.

-

pH and Temperature: The optimal pH for furin activity is around 7.0, and the assay is typically performed at 37°C.

-

Inhibitors: The presence of known or unknown furin inhibitors in the sample will lead to an underestimation of furin activity.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize the this compound substrate for the accurate and reliable measurement of furin activity. Careful consideration of the experimental parameters and potential interferences will ensure high-quality, reproducible data.

References

- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shop.bachem.com [shop.bachem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Pyr-RTKR-AMC peptide [novoprolabs.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Pyr-Arg-Thr-Lys-Arg-AMC for Protease Inhibitor Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC, and its application in protease inhibitor screening. This document details the substrate's characteristics, the proteases it interacts with, and a step-by-step protocol for its use in inhibitor screening assays.

Introduction to this compound

This compound is a synthetic peptide substrate containing a pyroglutamic acid (Pyr) at the N-terminus and a 7-amino-4-methylcoumarin (AMC) group at the C-terminus. The peptide sequence, Arginine-Threonine-Lysine-Arginine, is recognized and cleaved by several proteases. Upon enzymatic cleavage of the amide bond between the arginine and the AMC group, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be measured and is directly proportional to the protease activity. This principle forms the basis of a sensitive and continuous assay for measuring protease activity and for screening potential inhibitors.

Protease Specificity and Kinetic Parameters

This compound is a substrate for a number of serine proteases, most notably furin. It is also reported to be cleaved by thrombin, trypsin, and proprotein convertase 4. The efficiency of cleavage varies between proteases, and this is reflected in their kinetic parameters.

| Protease | kcat/Km (M⁻¹s⁻¹) | Km (µM) | Vmax | Notes |

| Furin | ~2 x 10⁴[1] | Not specified | Not specified | Efficiently cleaved by furin, a key enzyme in the processing of precursor proteins. |

| Thrombin | Not specified | Not specified | Not specified | Known to be hydrolyzed by thrombin.[2][3][4][5] |

| Trypsin | Not specified | Not specified | Not specified | Known to be hydrolyzed by trypsin.[2][3][4][5] |

| Proprotein Convertase 4 | Not specified | Not specified | Not specified | Also cleaved by this member of the proprotein convertase family.[6] |

Application in Protease Inhibitor Screening

The fluorogenic nature of this compound makes it an ideal tool for high-throughput screening (HTS) of protease inhibitors. The assay is based on the reduction of fluorescence signal in the presence of an inhibitor. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the protease activity by 50%.

Inhibitor Data

Several studies have utilized this compound to determine the IC50 values of various inhibitors.

| Inhibitor | Target Protease | IC50 (µM) | Reference | |---|---|---|---|---| | P3 | Furin | 35 |[7] | | CISe-ZnS QDs | Furin | 11.29 ± 0.54 |[8] |

Experimental Protocol: Fluorometric Protease Inhibitor Screening Assay

This protocol provides a general framework for a 96-well plate-based fluorometric assay for screening protease inhibitors using this compound. The specific concentrations of enzyme, substrate, and inhibitor may need to be optimized for your particular experimental setup.

Materials:

-

Protease of interest (e.g., recombinant human furin)

-

This compound substrate

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 0.01% Tween-20, pH 7.4)

-

Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Methods:

-

Reagent Preparation:

-

Prepare a stock solution of the protease in assay buffer. The final concentration in the assay will need to be optimized to give a linear reaction rate over the desired time course.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute to the desired working concentration in assay buffer. The final substrate concentration should ideally be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

-

Prepare serial dilutions of the inhibitor compounds in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Setup:

-

Blank wells: Add assay buffer only.

-

Control wells (no inhibitor): Add assay buffer and the protease.

-

Inhibitor wells: Add assay buffer, the protease, and the inhibitor at various concentrations.

-

The final volume in each well should be the same. It is recommended to pre-incubate the enzyme with the inhibitor for a period of time (e.g., 15-30 minutes) at room temperature to allow for binding to occur before initiating the reaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound substrate to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

-

Monitor the increase in fluorescence intensity over time (kinetic mode). The readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration that ensures the initial reaction velocity is linear.

-

-

Data Analysis:

-

Subtract the fluorescence values of the blank wells from all other wells.

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_control))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

-

Visualizations

Signaling Pathway of Furin

Furin is a crucial protease involved in the maturation of a wide variety of precursor proteins that transit through the secretory pathway. These precursors are cleaved at specific basic amino acid recognition sites, leading to their activation.

Caption: Furin-mediated pro-protein processing and activation pathway.

Experimental Workflow for Protease Inhibitor Screening

The following diagram illustrates the key steps involved in a typical high-throughput screening assay to identify protease inhibitors.

Caption: Workflow for a fluorometric protease inhibitor screening assay.

Logical Relationship of Substrate, Enzyme, and Inhibitor

This diagram depicts the competitive inhibition mechanism where an inhibitor competes with the substrate for the active site of the enzyme.

Caption: Interaction between enzyme, substrate, and competitive inhibitor.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pyr-Arg-Thr-Lys-Arg-AMC: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and solubility of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC. The following sections detail quantitative data, experimental protocols, and key biological pathways associated with this reagent, offering a critical resource for its effective use in research and development.

Core Data Summary

Quantitative data regarding the solubility and stability of this compound are crucial for accurate and reproducible experimental design. The following tables summarize the available information for this peptide.

Solubility Data

The solubility of this compound, particularly its trifluoroacetate (TFA) salt form, is highest in aqueous solutions and some organic solvents. The TFA salt is known to generally enhance the solubility of peptides in aqueous solutions[1].

| Solvent | Concentration | Method | Notes |

| Water (H₂O) | 100 mg/mL (106.16 mM) | Experimental | Ultrasonic assistance may be required for dissolution[2][3]. |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Experimental | A common solvent for creating stock solutions[4]. |

Stability and Storage Data

Proper storage is critical to maintain the integrity and activity of this compound. The peptide is typically supplied as a lyophilized powder.

| Format | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -80°C | 2 years | Store sealed, away from moisture and light, under nitrogen[2]. |

| Lyophilized Powder | -20°C | 1 year | Store sealed, away from moisture and light, under nitrogen[2]. |

| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light, under nitrogen[2]. |

| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light, under nitrogen[2]. |

Experimental Protocols

Detailed methodologies are essential for the consistent and effective use of this compound in experimental settings.

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound.

-

Material : this compound (TFA salt), sterile distilled water or DMSO.

-

Procedure :

-

To prepare a 10 mM stock solution in DMSO, dissolve the peptide at a concentration of 9.42 mg/mL.

-

To prepare a 100 mg/mL stock solution in water, add the appropriate volume of sterile distilled water to the lyophilized peptide[2][3].

-

If dissolution is slow in water, use an ultrasonic bath to aid solubilization[2][3].

-

Once dissolved, it is recommended to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles[2].

-

Store the stock solutions at -80°C for up to 6 months or -20°C for up to 1 month[2].

-

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a peptide like this compound.

-

Materials :

-

This compound stock solution in DMSO.

-

Phosphate-buffered saline (PBS) or other relevant aqueous buffer.

-

96-well microtiter plates.

-

Plate reader capable of measuring absorbance or nephelometry.

-

-

Procedure :

-

Prepare a serial dilution of the peptide stock solution in DMSO.

-

Dispense a small volume (e.g., 2 µL) of each dilution into the wells of a 96-well plate.

-

Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired peptide concentrations.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) with a plate reader to detect precipitation.

-

The highest concentration that does not show significant precipitation is considered the kinetic solubility.

-

Protocol 3: Furin Activity Assay

This protocol describes a method for measuring the activity of the protease furin using this compound as a fluorogenic substrate.

-

Materials :

-

Recombinant furin enzyme.

-

This compound stock solution.

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.01% Brij-35).

-

96-well black microtiter plates.

-

Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.

-

-

Procedure :

-

Prepare a working solution of the furin enzyme in the assay buffer.

-

Prepare a working solution of the this compound substrate in the assay buffer. A typical substrate concentration is 5 µM[5].

-

Add the furin enzyme solution to the wells of the 96-well plate.

-

To initiate the reaction, add the substrate solution to the wells.

-

Immediately place the plate in the fluorometric plate reader.

-

Monitor the increase in fluorescence over time. The rate of increase is proportional to the furin activity.

-

A standard curve can be generated using free AMC to quantify the amount of cleaved substrate.

-

Visualizing Key Processes

Diagrams created using the DOT language provide clear visual representations of important biological and experimental workflows involving this compound.

Caption: Furin-mediated proprotein processing.

Caption: Protease activity assay workflow.

Caption: Peptide solubilization decision workflow.

References

Methodological & Application

Application Notes and Protocols for Furin Activity Assay Using Pyr-Arg-Thr-Lys-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of furin, a proprotein convertase, using the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC (pERTKR-AMC). This assay is a valuable tool for screening for furin inhibitors and for studying the kinetics of furin cleavage.

Furin, a calcium-dependent serine endoprotease, plays a crucial role in the maturation of a wide variety of proteins in the secretory pathway. It recognizes and cleaves precursor proteins at the C-terminal side of the consensus sequence R-X-K/R-R↓. Dysregulation of furin activity has been implicated in various pathologies, including cancer, viral infections, and neurodegenerative diseases, making it an attractive target for drug development.

The this compound substrate is a synthetic peptide that mimics the furin cleavage site. Upon cleavage by furin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released. The rate of AMC release, which can be monitored using a fluorescence plate reader, is directly proportional to the furin activity.

Data Presentation

Table 1: Key Assay Parameters and Reagents

| Parameter/Reagent | Recommended Value/Concentration | Notes |

| Fluorogenic Substrate | This compound | Also abbreviated as pERTKR-AMC. |

| Substrate Concentration | 5 µM[1] | Final concentration in the assay well. |

| Enzyme | Recombinant Human Furin | |

| Assay Buffer | Tris-HCl, pH 7.5, containing CaCl2 | Specific concentrations may vary by supplier. |

| Positive Control Inhibitor | Decanoyl-RVKR-CMK or other suitable furin inhibitor | Used to confirm assay performance. |

| Excitation Wavelength | 360-380 nm[2][3] | |

| Emission Wavelength | 460 nm[2][3] | |

| Assay Plate | Black, low-binding 96-well microtiter plate[2] | Minimizes background fluorescence and light scattering. |

| Incubation Temperature | 25°C or 37°C[4] | Should be kept consistent throughout the experiment. |

| Kinetic Reading Interval | 5 minutes[3] | |

| Total Reading Time | 30-60 minutes[3] |

Table 2: Example IC50 Values for Furin Inhibitors

| Compound | IC50 (nM) |

| Furin Inhibitor 1 | 1.6[1] |

| Furin Inhibitor 2 | 110[1] |

| Decanoyl-RVKR-CMK | Varies by experimental conditions |

Experimental Protocols

This protocol is designed for a 96-well plate format and can be adapted for screening potential furin inhibitors.

Reagent Preparation

-

Furin Assay Buffer: Prepare the assay buffer as recommended by the enzyme supplier. A typical buffer might be 20 mM Tris-HCl, pH 7.5, containing 1 mM CaCl2. Keep the buffer on ice.

-

Furin Enzyme: Thaw the recombinant furin on ice. Dilute the enzyme to the desired concentration in cold Furin Assay Buffer just before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

-

Substrate Working Solution: Dilute the substrate stock solution in Furin Assay Buffer to a working concentration. For a final assay concentration of 5 µM in a 100 µL reaction volume, a 2X working solution of 10 µM would be appropriate.

-

AMC Standard Curve: Prepare a series of dilutions of a known concentration of AMC standard in Furin Assay Buffer. This will be used to convert the relative fluorescence units (RFU) to the amount of product formed.

-

Inhibitor/Compound Stock Solutions: Prepare stock solutions of test compounds and control inhibitors in DMSO.

Experimental Workflow Diagram

Caption: Workflow for the this compound furin assay.

Assay Procedure

-

Plate Setup: Add the following to the wells of a black 96-well plate:

-

Blank (No Enzyme): 50 µL of Furin Assay Buffer.

-

Positive Control (No Inhibitor): 40 µL of Furin Assay Buffer and 10 µL of vehicle (e.g., DMSO).

-

Inhibitor Control: 40 µL of Furin Assay Buffer and 10 µL of the positive control inhibitor solution.

-

Test Compound: 40 µL of Furin Assay Buffer and 10 µL of the test compound solution.

-

-

Enzyme Addition: Add 50 µL of the diluted furin enzyme solution to the positive control, inhibitor control, and test compound wells. The final volume in these wells is now 100 µL. Do not add enzyme to the blank wells.

-

Pre-incubation: Gently mix the plate and pre-incubate at the chosen temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitors/compounds to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the 2X substrate working solution to all wells, including the blank, to initiate the reaction. The final reaction volume is 150 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[2][3] Take kinetic readings every 5 minutes for a total of 30-60 minutes.[3]

Data Analysis

-

Blank Subtraction: Subtract the average fluorescence reading of the blank wells from all other readings.

-

Determine Reaction Velocity: For each well, plot the fluorescence intensity (RFU) against time (minutes). The initial linear portion of this curve represents the reaction velocity (V = ΔRFU / Δt).

-

Calculate Percent Inhibition: Determine the percent inhibition for each test compound concentration using the following formula:

% Inhibition = [1 - (Velocity of Test Compound / Velocity of Positive Control)] x 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Signaling Pathway and Cleavage Mechanism

The this compound assay directly measures the enzymatic activity of furin on a synthetic substrate and does not inherently probe a complex biological signaling pathway. The core mechanism is the proteolytic cleavage of the peptide substrate.

Caption: Furin-mediated cleavage of this compound.

References

Application Notes and Protocols for Kinetic Analysis Using Pyr-Arg-Thr-Lys-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of the fluorogenic peptide substrate, Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC), in kinetic analyses of various proteases. This substrate is a valuable tool for characterizing enzyme activity and for the screening of potential inhibitors.

Introduction to this compound

This compound is a sensitive fluorogenic substrate for a variety of serine proteases that recognize and cleave at basic amino acid residues. The peptide sequence is specifically designed to be a target for enzymes such as furin, trypsin, and thrombin.[1][2][3] Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction. This continuous assay format is ideal for high-throughput screening and detailed kinetic studies.[4]

The principle of the assay is based on the significant difference in the fluorescence properties of the intact substrate and the free AMC. The coumarin fluorophore in the peptide is quenched, and upon cleavage, its fluorescence emission increases substantially. The rate of this increase is directly proportional to the enzyme's activity under initial velocity conditions.

Target Enzymes and Their Significance

This substrate is particularly useful for studying the kinetics of the following enzymes:

-

Furin: A calcium-dependent serine endoprotease of the proprotein convertase family that plays a crucial role in the maturation of a wide variety of precursor proteins in the secretory pathway.[5] Its substrates include growth factors, hormones, receptors, and viral envelope glycoproteins. Dysregulation of furin activity is implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[6]

-

Trypsin: A well-characterized serine protease found in the digestive system, where it breaks down proteins. It exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine or arginine residues.[7] Due to its well-understood kinetics, it often serves as a model enzyme in protease research and is used in various biotechnological applications.

-

Thrombin: A crucial serine protease that acts as the final effector enzyme in the coagulation cascade, converting fibrinogen to fibrin to form a blood clot.[8] Beyond its role in hemostasis, thrombin is involved in various physiological and pathological processes, including inflammation, wound healing, and angiogenesis, primarily through the activation of Protease-Activated Receptors (PARs).

Quantitative Data Summary

The following table summarizes the available kinetic constants for the cleavage of this compound by various proteases. It is important to note that kinetic parameters can be influenced by experimental conditions such as pH, temperature, and buffer composition.

| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Furin | Human, recombinant | 6.5[9] | Not Reported | 2 x 10⁴[5][10] |

| PC1/3 | Human, recombinant | 3.0[9] | Not Reported | Not Reported |

| PC2 | Human, recombinant | 6.6[9] | Not Reported | Not Reported |

| PC4 | Human, recombinant | 1.7[9] | Not Reported | Not Reported |

| PC5/6 | Human, recombinant | 2.0[9] | Not Reported | Not Reported |

| PACE4 | Human, recombinant | 3.0[9] | Not Reported | Not Reported |

| PC7 | Human, recombinant | 9.5[9] | Not Reported | Not Reported |

| Trypsin | Bovine | Not Reported | Not Reported | Not Reported |

| Thrombin | Human | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The following are detailed protocols for performing kinetic analyses of furin, trypsin, and thrombin using this compound. These protocols can be adapted for inhibitor screening.

General Assay Conditions and Reagent Preparation

Materials:

-

This compound substrate (lyophilized powder)

-

Recombinant human furin, bovine trypsin, or human thrombin

-

Assay Buffer (enzyme-specific, see below)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[4]

Reagent Preparation:

-

Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to prepare a stock solution of 10 mM. Store in aliquots at -20°C or -80°C, protected from light.[1]

-

Enzyme Stock Solutions: Reconstitute the lyophilized enzymes in an appropriate buffer as recommended by the supplier to a stock concentration of 1-10 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

AMC Standard Curve: Prepare a 1 mM stock solution of free AMC in DMSO. Perform serial dilutions in the respective assay buffer to generate a standard curve (e.g., 0-25 µM) to convert relative fluorescence units (RFU) to the concentration of the product formed.

Protocol for Determination of Km and kcat

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and the catalytic constant (kcat) for a given enzyme.

Experimental Workflow:

Caption: Workflow for determining enzyme kinetic parameters.

Procedure:

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the appropriate assay buffer. A typical concentration range would be 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from 1 µM to 200 µM is a good starting point.

-

Prepare Enzyme Working Solution: Dilute the enzyme stock solution in the respective cold assay buffer to a final concentration that will yield a linear rate of fluorescence increase over time. The optimal enzyme concentration needs to be determined empirically for each enzyme.

-

Assay Setup:

-

Add 50 µL of each substrate dilution to the wells of a 96-well plate. Include wells with assay buffer only as a no-substrate control.

-

To initiate the reaction, add 50 µL of the diluted enzyme solution to each well. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at Ex/Em = 360/460 nm.

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot. Convert RFU/min to µM/min using the AMC standard curve.

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

-

Enzyme-Specific Assay Buffers

-

Furin: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol.[9]

-

Trypsin: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.

-

Thrombin: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂.

Protocol for Inhibitor Screening and Ki Determination

This protocol is designed to screen for potential inhibitors and determine their potency (IC₅₀ and Ki).

Experimental Workflow for Inhibitor Screening:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorbyt.com [biorbyt.com]

- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shop.bachem.com [shop.bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. chondrex.com [chondrex.com]

- 8. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyr-RTKR-AMC peptide [novoprolabs.com]

Application Note: High-Throughput Measurement of Protease Activity Using the Fluorogenic Substrate Pyr-Arg-Thr-Lys-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the use of the fluorogenic peptide substrate, pyroglutamyl-arginyl-threonyl-lysyl-arginyl-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC), for the sensitive and continuous measurement of the enzymatic activity of key serine proteases: furin, thrombin, and trypsin. This substrate is a valuable tool for studying the function of these enzymes, screening for inhibitors, and investigating their roles in various physiological and pathological signaling pathways. This application note includes detailed experimental protocols for enzyme kinetics and inhibitor screening, data presentation tables, and visual diagrams of the experimental workflow and relevant signaling cascades.

Introduction

This compound is a highly specific fluorogenic substrate designed for the sensitive detection of proteases that recognize and cleave at basic amino acid residues. The peptide sequence is based on the cleavage site of various proproteins processed by proprotein convertases like furin. Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, which can be monitored over time, is directly proportional to the enzyme's activity. This assay format is amenable to high-throughput screening for the identification of novel protease inhibitors.

Principle of the Assay:

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate, which results in the release of the highly fluorescent AMC moiety. The fluorescence can be measured using a fluorometer with excitation at approximately 360-380 nm and emission at approximately 440-460 nm.

Data Presentation

Enzyme-Substrate Kinetics

The following table summarizes the Michaelis-Menten constants (Km) for the cleavage of this compound by furin and other related proprotein convertases. One unit of activity is defined as the amount of enzyme required to cleave 1 pmol/min of the substrate at 37°C.

| Enzyme | Km (μM) |

| Furin | 6.5 |

| PC1/3 | 3.0 |

| PC2 | 6.6 |

| PC4 | 1.7 |

| PC5/6 | 2.0 |

| PC7 | 9.5 |

| PACE4 | 3.0 |

Note: Specific Km and Vmax values for thrombin and trypsin with this compound were not available in the reviewed literature.

Inhibitor Potency

This substrate has been successfully used to determine the potency of various furin inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for characterizing inhibitor efficacy.

| Inhibitor | Enzyme | IC50 (nM) | Ki (nM) |

| Peptide 3 | Furin | 3.07 ± 0.20 | 0.27 ± 0.02 |

| Peptide 5 | Furin | 2.41 ± 0.12 | 0.21 ± 0.01 |

| Peptide 6 | Furin | 2.91 ± 0.17 | 0.25 ± 0.01 |

| FI (Reference) | Furin | 4.42 ± 0.22 | 0.38 ± 0.02 |

Note: Specific IC50 and Ki values for thrombin and trypsin inhibitors using this compound were not available in the reviewed literature.

Experimental Protocols

Materials and Reagents

-

This compound substrate (lyophilized powder)

-

Recombinant human furin, thrombin, or trypsin

-

Assay Buffer:

-

For Furin: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100

-

For Thrombin: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA

-

For Trypsin: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.05% Triton X-100

-

-

Dimethyl sulfoxide (DMSO)

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader with excitation/emission wavelengths of 380/460 nm

-

Enzyme inhibitors (for inhibitor screening assays)

-

Free AMC (for standard curve)

Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Enzyme Stock Solutions: Prepare stock solutions of furin, thrombin, or trypsin in a suitable buffer (e.g., the respective assay buffer without Triton X-100 for long-term storage) at a concentration of 1 mg/mL. Store in aliquots at -80°C.

-

Working Enzyme Solutions: On the day of the experiment, dilute the enzyme stock solution to the desired concentration in the appropriate assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

AMC Standard Curve: Prepare a 1 mM stock solution of free AMC in DMSO. From this, create a series of dilutions in the assay buffer ranging from 0 to 100 µM. This will be used to convert relative fluorescence units (RFU) to the concentration of the product formed.

Enzyme Activity Assay Protocol

-

Prepare the reaction plate: Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add the enzyme: Add 25 µL of the working enzyme solution to each well. For a negative control, add 25 µL of assay buffer instead of the enzyme solution.

-

Initiate the reaction: Add 25 µL of the this compound substrate, diluted to the desired concentration in assay buffer, to each well. The final substrate concentration should ideally be around the Km value for kinetic studies.

-

Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Plot the fluorescence intensity (RFU) against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

-

Convert the V₀ from RFU/min to pmol/min using the AMC standard curve.

-

Enzyme activity (in units/mg) can be calculated using the following formula: Activity = (Slope of the linear portion of the curve in pmol/min) / (amount of enzyme in mg)

-

Inhibitor Screening Protocol

-

Prepare the inhibitor plate: Add 25 µL of various concentrations of the test inhibitor (dissolved in assay buffer with a small percentage of DMSO if necessary) to the wells of a 96-well plate. For the positive control (no inhibition), add 25 µL of assay buffer (with the same percentage of DMSO as the inhibitor wells).

-

Add the enzyme: Add 25 µL of the working enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add 50 µL of the this compound substrate (at a concentration of 2 x Km) to each well.

-

Measure fluorescence and analyze data: Follow steps 4 and 5 of the Enzyme Activity Assay Protocol.

-

Calculate IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualization

Experimental Workflow

Caption: Workflow for measuring protease activity.

Furin Signaling Pathway

Application Notes and Protocols for Pyr-Arg-Thr-Lys-Arg-AMC Plate Reader Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-Arg-Thr-Lys-Arg-AMC (Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate used for the sensitive detection of various serine proteases. The peptide sequence is recognized and cleaved by enzymes such as furin and other proprotein convertases (PCs), as well as trypsin and thrombin.[1][2][3][4] Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. This release results in a significant increase in fluorescence intensity, which can be monitored in real-time using a fluorescence plate reader to determine enzyme activity. This method is widely employed for enzyme characterization, inhibitor screening, and kinetic studies in drug discovery and biomedical research.

The enzymatic reaction is based on the hydrolysis of the peptide-AMC bond, leading to the liberation of the fluorophore. The non-fluorescent substrate is converted to a highly fluorescent product, providing a direct measure of enzyme activity.

Data Presentation

Plate Reader Settings

Optimal plate reader settings are crucial for maximizing the signal-to-noise ratio in this assay. The following table summarizes the recommended settings for detecting the fluorescence of liberated AMC.

| Parameter | Recommended Setting | Notes |

| Excitation Wavelength | 340 - 380 nm | The peak excitation for AMC is around 344-355 nm.[5][6] Using a monochromator-based reader allows for precise wavelength selection. For filter-based readers, a 355/360 nm filter is common. |

| Emission Wavelength | 440 - 460 nm | The peak emission for AMC is approximately 440-450 nm.[5][6] A 460 nm emission filter is a standard choice. |

| Read Type | Kinetic | For measuring enzyme activity over time, a kinetic read is essential. This allows for the calculation of initial reaction velocities. |

| Gain/Sensitivity | Medium to High | Adjust the gain to ensure the signal is within the linear range of the detector and does not become saturated. This may require optimization based on the specific instrument and enzyme concentration. |

| Number of Reads | Every 30-60 seconds | The frequency of reads should be sufficient to generate a smooth kinetic curve for accurate velocity calculations. |

| Incubation Temperature | 37°C | Most enzymatic assays are performed at physiological temperature. Ensure the plate reader has temperature control. |

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) for this compound can vary depending on the specific enzyme and assay conditions. The following table provides examples of reported Km values for various proprotein convertases.

| Enzyme | Km (µM) |

| Furin | 6.5 |

| PC1/3 | 3.0 |

| PC2 | 6.6 |

| PC4 | 1.7 |

| PC5/6 | 2.0 |

| PC7 | 9.5 |

| PACE4 | 3.0 |

Data sourced from a comparative study of proprotein convertases.

Experimental Protocols

This section provides a detailed methodology for a representative furin activity assay using this compound. This protocol can be adapted for other proteases with appropriate modifications to the buffer and enzyme concentrations.

Materials

-

This compound substrate (stock solution in DMSO)

-

Recombinant human furin

-

Furin Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 1 mM β-mercaptoethanol

-

96-well, black, flat-bottom microplate

-

Fluorescence plate reader with temperature control and kinetic read capabilities

-

AMC standard (for generating a standard curve to quantify product formation)

-

DMSO (for dilutions)

-

Purified water

Experimental Workflow Diagram

Caption: Experimental workflow for a protease activity assay.

Protocol

-

Prepare AMC Standard Curve:

-

Prepare a 1 mM stock solution of AMC in DMSO.

-

Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Measure the fluorescence at the end of the experiment to correlate relative fluorescence units (RFU) with the concentration of the product.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant furin to the desired concentration in the assay buffer. The final concentration will need to be optimized, but a starting point could be in the low nanomolar range.

-

Prepare a working solution of the this compound substrate in the assay buffer. The final concentration in the well should be around the Km value for the enzyme (e.g., 10 µM for furin).

-

-

Assay Procedure:

-

Add 50 µL of the diluted furin enzyme solution to the wells of the 96-well plate.

-

For inhibitor screening, add the test compounds at this stage and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.